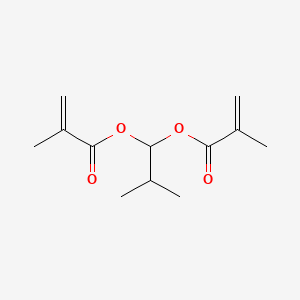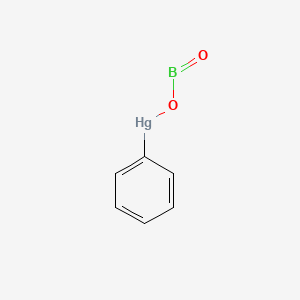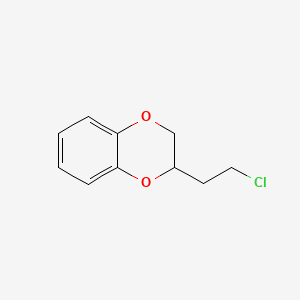![molecular formula C10H15N3OS B12651215 6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one CAS No. 1081-10-3](/img/structure/B12651215.png)
6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . The reaction is carried out under reflux conditions in the presence of a base, such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product .
化学反応の分析
Types of Reactions
6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide in butanol for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Amino derivatives.
科学的研究の応用
6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and tyrosine kinase inhibitor.
Biological Research: The compound’s derivatives are explored for their antimicrobial, anti-inflammatory, and analgesic properties.
Pharmaceutical Industry: It serves as a scaffold for the development of new therapeutic agents targeting various diseases.
作用機序
The mechanism of action of 6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cell proliferation and other biological effects .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Uniqueness
6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrido[4,3-d]pyrimidine derivatives .
特性
CAS番号 |
1081-10-3 |
|---|---|
分子式 |
C10H15N3OS |
分子量 |
225.31 g/mol |
IUPAC名 |
6,8-dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H15N3OS/c1-6-4-13(2)5-7-8(6)11-10(15-3)12-9(7)14/h6H,4-5H2,1-3H3,(H,11,12,14) |
InChIキー |
ZFDAAWJEBQLIFC-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC2=C1N=C(NC2=O)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)




